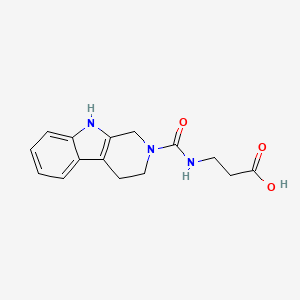

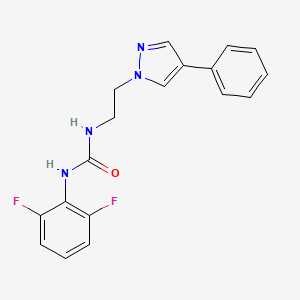

![molecular formula C13H24N2O3S B2803348 Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate CAS No. 2375274-62-5](/img/structure/B2803348.png)

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 2375274-62-5 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl (1- (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)cyclopropyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h8,10H,4-7,9H2,1-3H3,(H2,14,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Application in Insecticide Analogues

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This compound, as a key intermediate, facilitates the production of analogues through a series of chemical reactions, demonstrating its utility in developing potentially more effective or safer insecticidal agents. The process involves a critical cocyclization step, showcasing the compound's role in innovative synthetic organic chemistry aimed at agricultural applications (Brackmann et al., 2005).

Importance in Nucleotide Analogue Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural configuration is crucial for mimicking the natural substitution pattern of nucleotides, which is essential for the development of antiviral and anticancer drugs. This application underscores the compound's significance in medicinal chemistry and drug development, particularly in the synthesis of nucleoside analogues (Ober et al., 2004).

Role in Lymphocyte Function-associated Antigen 1 Inhibitor Synthesis

The compound is pivotal in the synthesis of intermediates for lymphocyte function-associated antigen 1 (LFA-1) inhibitors. It is prepared via a one-pot, two-step sequence, starting from readily available materials, which highlights its utility in pharmaceutical chemistry. The efficient synthesis process of such intermediates is crucial for the development of therapies targeting immune-related disorders (Li et al., 2012).

Application in Fluorescent Sensory Materials

A tert-butyl carbazole derivative modified with benzothiazole, related to the compound , has been used to create organogels that form nanofibers capable of emitting strong blue light. These materials are employed as fluorescent sensors for detecting volatile acid vapors, indicating the compound's potential in the development of novel sensory technologies. This application showcases the broader utility of similar compounds in materials science, particularly in creating sensors with specific chemical detection capabilities (Sun et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

Propiedades

IUPAC Name |

tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGODGHBRANWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2803266.png)

![2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2803267.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)

![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)

amine](/img/structure/B2803278.png)

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)